molecular formula C31H60O6S3Sn B13755366 Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester CAS No. 57813-62-4

Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester

Cat. No.: B13755366
CAS No.: 57813-62-4
M. Wt: 743.7 g/mol
InChI Key: LURDONBOXRFJRH-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester: is a complex organotin compound with the molecular formula C31H60O6S3Sn This compound is characterized by the presence of octanoic acid esterified with a methylstannylidyne group and three thio-2,1-ethanediyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester typically involves the esterification of octanoic acid with a methylstannylidyne precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the synthesis of novel compounds .

Biology: The compound’s potential biological applications include its use as a precursor for biologically active molecules.

Medicine: In medicine, the compound’s derivatives may exhibit therapeutic properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a drug candidate .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of octanoic acid, (methylstannylidyne)tris(thio-2,1-ethanediyl) ester involves its interaction with molecular targets through its organotin core. The compound can form complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in various fields .

Properties

CAS No.

57813-62-4

Molecular Formula

C31H60O6S3Sn

Molecular Weight

743.7 g/mol

IUPAC Name

2-[methyl-bis(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate

InChI

InChI=1S/3C10H20O2S.CH3.Sn/c3*1-2-3-4-5-6-7-10(11)12-8-9-13;;/h3*13H,2-9H2,1H3;1H3;/q;;;;+3/p-3

InChI Key

LURDONBOXRFJRH-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCC)SCCOC(=O)CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.